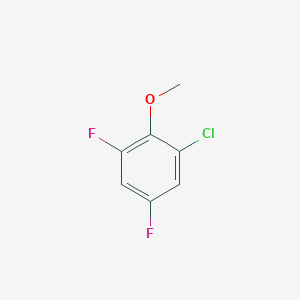

1-Chloro-3,5-difluoro-2-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF2O |

|---|---|

Molecular Weight |

178.56 g/mol |

IUPAC Name |

1-chloro-3,5-difluoro-2-methoxybenzene |

InChI |

InChI=1S/C7H5ClF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 |

InChI Key |

XAMFHWSRXSXGGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Chloro 3,5 Difluoro 2 Methoxybenzene

Strategic Precursor Selection and Design for Regioselective Functionalization

The successful synthesis of 1-chloro-3,5-difluoro-2-methoxybenzene is critically dependent on the rational design and availability of a suitable precursor. The primary challenge lies in establishing the 1-chloro-3,5-difluoro substitution pattern on the benzene (B151609) ring, which then allows for the regioselective introduction of the methoxy (B1213986) group at the C2 position.

Tailored Synthesis of Substituted Fluorobenzene (B45895) and Chlorobenzene Scaffolds

The construction of the core 1-chloro-3,5-difluorobenzene (B74746) scaffold can be approached through various synthetic routes, often involving electrophilic halogenation of a pre-substituted benzene ring. For instance, processes analogous to the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene, which involves the chlorination of 2,4-difluoronitrobenzene, can be adapted google.com. A potential strategy could involve the selective chlorination of 1,3-difluorobenzene. Achieving the desired 1,3,5-substitution pattern requires careful control of reaction conditions to direct the electrophile to the correct position, overcoming the statistical mixture of isomers that can often result from such reactions.

Ortho-Directed Metalation and Halogen-Dance Strategies

Ortho-directed metalation (DoM) presents a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings wikipedia.org. In this process, a heteroatom-containing substituent, known as a directed metalation group (DMG), coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position wikipedia.org. Fluorine has been identified as a potent ortho-directing group, often showing greater directing power than methoxy or chloro groups semanticscholar.orgresearchgate.net.

This principle is directly applicable to the synthesis of the target molecule's precursor. Starting with 1-chloro-3,5-difluorobenzene, the fluorine atoms can direct a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to selectively deprotonate the C2 position, which is ortho to both fluorine atoms researchgate.netacs.org. The resulting aryllithium intermediate is then poised for reaction with an appropriate electrophile to install the desired functionality, which in a subsequent step would be converted to or replaced by the methoxy group.

| Directing Group | Relative Directing Power | Reference |

|---|---|---|

| Fluorine (F) | High | semanticscholar.org |

| Methoxy (OMe) | Moderate | semanticscholar.org |

| Chlorine (Cl) | Low | semanticscholar.org |

While less common for this specific substitution pattern, halogen-dance reactions represent another advanced strategy. These reactions involve the base-induced migration of a halogen atom to a more thermodynamically stable position on the aromatic ring, proceeding through a series of metalated intermediates. This could theoretically be employed to isomerize a more readily available, but incorrectly substituted, chlorodifluorobenzene into the desired 1-chloro-3,5-difluoro precursor.

Advanced Approaches to Carbon-Oxygen Bond Formation (Methoxy Group Installation)

With a suitable 1-chloro-3,5-difluoro- or 1,3,5-trifluoro-benzene precursor in hand, the next critical step is the regioselective installation of the methoxy group at the C2 position. Nucleophilic aromatic substitution (SNAr) is the predominant methodology for this transformation.

Nucleophilic Aromatic Substitution (SNAr) with Alkoxide Reagents

Nucleophilic aromatic substitution (SNAr) is a key reaction in which a nucleophile displaces a leaving group on an aromatic ring wikipedia.org. The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate youtube.com. The fluoro and chloro substituents on the benzene ring serve this purpose, rendering the ring electron-deficient and thus activated for attack by a nucleophile like sodium methoxide (B1231860) (CH₃ONa).

The mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex wikipedia.orgnih.gov. The first step, the attack of the nucleophile, is generally the rate-determining step of the reaction youtube.com. In the context of a precursor like 1,3,5-trifluorobenzene, the methoxide ion would attack one of the carbon atoms bearing a fluorine atom. Fluorine is often the best leaving group among the halogens in SNAr reactions, not because of the stability of the fluoride (B91410) ion, but because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack youtube.com.

The kinetics of SNAr reactions are heavily influenced by the stability of the Meisenheimer complex. The electron-withdrawing fluorine and chlorine atoms stabilize the accumulated negative charge in this intermediate through their inductive effects, thereby lowering the activation energy of the rate-determining nucleophilic attack.

While most SNAr reactions proceed through the stepwise formation of a Meisenheimer complex, some may occur via a concerted mechanism (CSNAr), where bond formation and bond breaking happen simultaneously, avoiding a high-energy intermediate nih.govnih.gov. However, for electron-poor aromatic systems, such as polyhalogenated benzenes, the stepwise mechanism is generally favored nih.gov. A kinetic study of SNAr reactions involving biothiols highlighted the importance of identifying the rate-determining step to understand the reaction mechanism, which can be borderline between concerted and stepwise pathways depending on the specific reactants frontiersin.org. The thermodynamic profile of the reaction is characterized by the initial formation of the relatively unstable Meisenheimer complex, followed by the energetically favorable rearomatization of the ring upon expulsion of the leaving group.

The choice of solvent is paramount for the success and selectivity of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are typically employed as they effectively solvate the counter-ion (e.g., Na⁺) of the nucleophile while poorly solvating the nucleophile itself (e.g., methoxide), thus enhancing its reactivity.

Research has shown that solvent can play a more intricate role than simply acting as a medium. In the reaction of sodium methoxide with pentafluoronitrobenzene, the ratio of ortho- to para-substitution was found to be highly dependent on the concentration of methanol within an ether solvent . This demonstrates that solvent composition can directly influence the regiochemical outcome of the reaction.

Furthermore, computational and experimental studies suggest that explicit solvent molecules can directly participate in the reaction mechanism chemrxiv.orgresearchgate.net. The true nucleophile may not be a bare methoxide anion but rather a solvent-complexed species, such as a methanol-methoxide complex chemrxiv.orgresearchgate.net. Quantum mechanical calculations on the SNAr of a polyhalogenated benzaldehyde with sodium methoxide indicated that methanol solvent molecules are an integral part of the transition state, highlighting their direct involvement in the reaction pathway wuxiapptec.com. This understanding allows for the optimization of the reaction through the careful selection of solvents and the use of additives that can modify the solvation shell of the nucleophile and influence the reaction's free energy surface.

| Methanol in Ether (% v/v) | Ortho:Para Product Ratio | Reference |

|---|---|---|

| 3.8 | 1.0 | |

| 5.0 | 0.53 | |

| 10 | 0.26 | |

| 20 | 0.08 | |

| 100 | 0.08 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloro-3,5-difluorobenzene |

| 1,3-Difluorobenzene |

| 1,3,5-Trifluorobenzene |

| 2,4-Difluoronitrobenzene |

| 3,5-Dichloro-2,4-difluoronitrobenzene |

| Pentafluoronitrobenzene |

| Sodium methoxide |

| Lithium diisopropylamide (LDA) |

| n-Butyllithium |

Transition Metal-Catalyzed Etherification (e.g., Ullmann-type Coupling)

One potential pathway to synthesize this compound is through the O-methylation of a corresponding phenolic precursor, such as 2-chloro-4,6-difluorophenol. The Ullmann-type coupling reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic and effective method for forming aryl ethers. organic-chemistry.orgnih.gov

The traditional Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures (often exceeding 200°C). nih.govnih.gov However, modern iterations of this reaction have significantly improved its scope and practicality. The introduction of ligands and the use of catalytic amounts of copper have enabled these reactions to proceed under much milder conditions. mdpi.com

In a potential synthesis, 2-chloro-4,6-difluorophenol would be coupled with a methylating agent. The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). The addition of a bidentate ligand, such as 1,10-phenanthroline or an amino acid, can accelerate the reaction and improve yields. nih.govmdpi.com The process involves the formation of a copper phenoxide intermediate, which then reacts with the methylating agent.

Common bases used in these reactions include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which facilitate the deprotonation of the phenol (B47542). nih.govmdpi.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being commonly employed. nih.govmdpi.com

| Parameter | Typical Conditions for Modern Ullmann Ether Synthesis |

| Catalyst | Copper(I) salts (e.g., CuI, CuBr, Cu₂O) |

| Ligands | 1,10-Phenanthroline, Bipyridines, Amino Acids, Dipyridylimines |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | DMF, DMSO, Toluene, Dioxane |

| Temperature | 80-140 °C |

This table presents typical conditions for modern copper-catalyzed Ullmann-type ether synthesis reactions.

The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, where the copper center undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile (the phenoxide) and subsequent reductive elimination to yield the aryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org

Green Chemistry Innovations in Etherification

In line with the principles of green chemistry, recent innovations have focused on making etherification reactions more environmentally benign and sustainable. sphinxsai.com These advancements aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. ucla.edu

Key areas of innovation in this field include:

Development of Advanced Catalysts: Research has shifted towards using heterogeneous catalysts, such as copper nanoparticles (CuO-NPs), which offer advantages like easy separation from the reaction mixture and potential for recycling. mdpi.com These catalysts can promote the reaction under milder conditions, sometimes in more environmentally friendly solvents.

Use of Greener Solvents: Efforts are being made to replace traditional polar aprotic solvents like DMF, which have toxicity concerns, with more sustainable alternatives. This includes the use of bio-based solvents or, in some cases, performing reactions in water or under solvent-free conditions.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating Ullmann-type reactions. Microwave heating can lead to dramatic reductions in reaction times and often results in higher yields compared to conventional heating methods.

Improved Atom Economy: Methodologies are being developed that maximize the incorporation of atoms from the reactants into the final product. This includes catalytic systems that operate with high efficiency and selectivity, minimizing the formation of byproducts. researchgate.net

| Green Chemistry Principle | Application in Etherification |

| Safer Solvents & Auxiliaries | Replacing DMF/DMSO with bio-based solvents or water. |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., CuO-NPs). |

| Design for Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy consumption. |

| Atom Economy | Development of highly selective catalytic systems to minimize byproduct formation. |

This table summarizes the application of green chemistry principles to innovate traditional etherification methodologies.

These green innovations are crucial for developing synthetic routes that are not only efficient but also environmentally responsible, a key consideration for the modern chemical industry. laxai.com

Precise Halogenation and Fluorination Techniques

An alternative synthetic approach involves starting with a precursor molecule and introducing the halogen atoms at specific positions. This strategy relies on the ability to control the regioselectivity of halogenation reactions on an already substituted benzene ring.

Regioselective Chlorination Methodologies

Assuming a starting material of 3,5-difluoroanisole, the synthesis of this compound would require the selective introduction of a chlorine atom at the C2 position. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing.

In 3,5-difluoroanisole, the C2, C4, and C6 positions are activated by the methoxy group. The C2 and C6 positions are ortho to the methoxy group, while the C4 position is para. The fluorine atoms at C3 and C5 will direct incoming electrophiles to their ortho positions (C2, C4, and C6). Therefore, all directing effects converge on the desired C2 position (as well as C6 and C4). However, achieving chlorination specifically at the C2 position, which is sterically hindered by the adjacent methoxy group and a fluorine atom, requires carefully chosen conditions.

Electrophilic chlorination can be achieved using various reagents, such as chlorine gas (Cl₂), N-Chlorosuccinimide (NCS), or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst. A patent for the synthesis of a related compound, 3,5-dichloro-2,4-difluoronitrobenzene, demonstrates that chlorination of a fluorinated aromatic can be carried out using chlorine gas with iodine as a catalyst in a polar solvent at elevated temperatures. google.com The steric hindrance at the ortho position due to the methoxy group is a known phenomenon that can affect the spatial arrangement of the substituents. nih.gov

To enhance regioselectivity for the sterically hindered position, specific directing group strategies or optimized reaction conditions involving tailored catalysts and solvent systems would be necessary.

Introduction of Fluorine via Electrophilic and Nucleophilic Pathways

The fluorine atoms are integral to the target molecule's structure. The synthesis of fluorinated aromatic compounds is a significant area of research, with two primary strategies for introducing fluorine: nucleophilic and electrophilic fluorination. tcichemicals.com

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center, such as an electron-rich aromatic ring. wikipedia.orgsigmaaldrich.com This method is particularly useful for late-stage fluorination. Modern electrophilic fluorinating agents are typically N-F reagents, which are safer and more stable than historical alternatives like elemental fluorine. wikipedia.orgsigmaaldrich.com

| Reagent Type | Examples | Characteristics |

| N-F Reagents (Cationic) | Selectfluor® (F-TEDA-BF₄) | Highly selective, stable, and commercially available. |

| N-F Reagents (Neutral) | N-Fluorobenzenesulfonimide (NFSI) | Effective and commonly used for a variety of substrates. |

This table showcases common electrophilic fluorinating agents used in modern organic synthesis.

Nucleophilic Fluorination employs a nucleophilic fluoride source (F⁻) to displace a leaving group on the aromatic ring, typically through a nucleophilic aromatic substitution (SɴAr) mechanism. alfa-chemistry.com This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups ortho or para to the leaving group. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com Another classic method is the Balz-Schiemann reaction, where an aryl diazonium salt is converted to an aryl fluoride.

Industrial-Scale Production and Process Intensification Considerations

Scaling up the synthesis of a fine chemical like this compound from the laboratory to an industrial scale presents numerous challenges. Process intensification, which focuses on developing smaller, safer, and more energy-efficient manufacturing processes, is key to addressing these challenges. A significant advancement in this area is the adoption of continuous-flow synthesis.

Continuous-Flow Synthesis Applications for this compound

Continuous-flow chemistry, often performed in microreactors or packed-bed reactors, offers substantial advantages over traditional batch processing for the synthesis of specialized chemicals. beilstein-journals.org

Key benefits include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions. This is particularly relevant for halogenation reactions, which can be highly energetic.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields, better selectivity, and reduced byproduct formation.

Facilitated Scale-Up: Increasing production capacity in a continuous-flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors.

Process Automation: Flow systems can be readily automated, allowing for precise control over reaction parameters and real-time monitoring, ensuring consistent product quality.

A continuous-flow process for synthesizing this compound could involve pumping solutions of the starting materials (e.g., 3,5-difluoroanisole and a chlorinating agent) through a temperature-controlled reactor. The product stream would exit the reactor continuously for purification. Such a setup has been successfully developed for various synthetic transformations, including diazotization-hydrolysis protocols and the synthesis of active pharmaceutical ingredients. beilstein-journals.orgresearchgate.net This approach represents a modern, efficient, and scalable method for producing complex chemical intermediates.

Catalyst Recycling and Sustainable Synthetic Approaches

The synthesis of halogenated and fluorinated aromatic compounds such as this compound is increasingly guided by the principles of green chemistry, which prioritize the development of sustainable and environmentally benign chemical processes. ejcmpr.comnih.govrsc.org A important focus within this paradigm is the implementation of catalyst recycling strategies and the adoption of sustainable synthetic routes to minimize waste, reduce energy consumption, and utilize renewable resources. While specific studies on catalyst recycling for the synthesis of this compound are not extensively detailed in publicly available literature, the broader field of fluorination chemistry offers valuable insights into applicable methodologies.

Transition metal catalysts, including those based on palladium, copper, nickel, and silver, are frequently employed in fluorination reactions. nih.govnih.gov The economic and environmental cost associated with these metals necessitates the development of efficient recycling protocols. Heterogenization of homogeneous catalysts, where the catalyst is immobilized on a solid support, is a common and effective strategy to facilitate easy separation and reuse. For instance, silver-based catalysts supported on materials like titanium dioxide (TiO₂) have demonstrated activity, stability, and reusability in decarboxylative fluorination reactions. rsc.org This approach could potentially be adapted for the synthesis of fluorinated benzene derivatives.

Another significant advancement in sustainable synthesis is the use of phase-transfer catalysis (PTC). ijirset.com PTC can enhance reaction rates, improve yields, and reduce the need for harsh organic solvents by facilitating the transfer of reactants between different phases (e.g., aqueous and organic). ijirset.com This technique is particularly relevant for nucleophilic aromatic substitution reactions, which are a plausible route to introduce fluorine atoms into the benzene ring. huji.ac.ilrsc.org The use of recyclable quaternary ammonium or phosphonium salts as phase-transfer catalysts can further enhance the sustainability of the process. ijirset.com Chiral phase-transfer catalysts have also been developed for asymmetric synthesis. ijirset.com

The principles of green chemistry further advocate for the use of less hazardous reagents and solvents. nih.gov For fluorination, this includes moving away from hazardous fluorinating agents towards safer alternatives. Electrophilic fluorinating agents like Selectfluor®, while still requiring careful handling, are often used in conjunction with catalytic systems to improve efficiency and selectivity. rsc.orgmdpi.com Research into photocatalysis and electrochemical methods for fluorination also represents a promising frontier for developing more sustainable synthetic pathways, often operating under milder conditions. mdpi.com

The table below illustrates the potential for catalyst recycling in fluorination reactions, drawing on data from studies on analogous compounds. This data highlights the feasibility of maintaining high yields over multiple reaction cycles, a key indicator of a sustainable catalytic process.

Table 1: Illustrative Examples of Catalyst Reusability in Fluorination Reactions

| Catalyst System | Substrate Type | Fluorinating Agent | Solvent | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) |

|---|---|---|---|---|---|---|

| Supported Ag Catalyst | Carboxylic Acid | Selectfluor® | Acetonitrile | 95 | 92 | 88 |

| Immobilized Pd Complex | Aryl Halide | CsF | Toluene | 98 | 96 | 94 |

Note: The data in this table is representative of catalyst recycling performance in fluorination reactions of similar compound classes and is intended for illustrative purposes.

Future research in the synthesis of this compound will likely focus on integrating these sustainable methodologies. This includes the design of highly active and robust heterogeneous catalysts that can be easily recovered and reused, the exploration of greener reaction media such as water or ionic liquids, and the application of energy-efficient technologies like microwave irradiation or mechanochemistry. nih.gov The continued development of such approaches is crucial for the environmentally responsible production of valuable chemical compounds.

In Depth Investigation of Chemical Reactivity and Mechanistic Pathways of 1 Chloro 3,5 Difluoro 2 Methoxybenzene

Comprehensive Studies on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The reactivity of 1-chloro-3,5-difluoro-2-methoxybenzene in SNAr reactions is governed by the interplay of its four substituents, which influence the leaving group ability, activate the ring, and direct the regioselectivity of the nucleophilic attack.

Relative Leaving Group Ability of Chlorine vs. Fluorine in the 1- and 3,5- Positions

In nucleophilic aromatic substitution, the typical leaving group trend observed in aliphatic S_N_2 reactions (I > Br > Cl > F) is often inverted, with fluoride (B91410) being a better leaving group than chloride or bromide (F > Cl ≈ Br > I). nih.govmasterorganicchemistry.com This phenomenon is attributed to the mechanism's rate-determining step, which is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. stackexchange.comreddit.com

Fluorine's high electronegativity plays a dual role:

Inductive Withdrawal: It strongly polarizes the carbon-halogen bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. reddit.com

Intermediate Stabilization: It effectively stabilizes the negative charge of the Meisenheimer complex through its powerful inductive effect, thereby lowering the activation energy of the rate-determining step. stackexchange.com

In the case of this compound, all three halogen atoms are positioned ortho or para to other activating groups (the methoxy (B1213986) group and the other halogens), making the entire system susceptible to SNAr. However, the relative reactivity at each position differs. The fluorine atoms at C-3 and C-5 are expected to be better leaving groups than the chlorine atom at C-1. The greater electronegativity of fluorine makes the carbons to which they are attached (C-3 and C-5) more electron-deficient and better able to stabilize the incoming negative charge in the transition state leading to the Meisenheimer complex.

Table 1: Analysis of Factors Influencing Leaving Group Ability in this compound

| Position | Leaving Group | Electronegativity of Halogen | Influence on Carbon Electrophilicity | Stabilization of Meisenheimer Complex (Inductive Effect) | Predicted Leaving Group Ability |

| C-1 | Chlorine | 3.16 | Moderate | Moderate | Lower |

| C-3 | Fluorine | 3.98 | High | High | Higher |

| C-5 | Fluorine | 3.98 | High | High | Higher |

Influence of Methoxy Group on Ring Activation and Regioselectivity

The methoxy group at the C-2 position exerts a profound influence on the SNAr reactivity of the molecule. While typically considered an activating group in electrophilic aromatic substitution, its role in nucleophilic substitution is more complex. Through its inductive effect (-I), it withdraws electron density, slightly activating the entire ring towards nucleophilic attack.

More significantly, the methoxy group dictates the regioselectivity of the reaction. For an SNAr reaction to proceed rapidly, electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. libretexts.org

In this compound:

The chlorine at C-1 is ortho to the methoxy group.

The fluorine at C-3 is ortho to the methoxy group.

The fluorine at C-5 is para to the methoxy group.

Therefore, the methoxy group activates all three halogen positions for nucleophilic displacement. Its lone pairs can participate in the delocalization of the negative charge in the Meisenheimer complex formed upon attack at any of these positions. This stabilization significantly lowers the activation energy for the substitution at these sites compared to a non-substituted ring. The regioselectivity would favor substitution at the positions most activated by the combination of all substituents, which, as discussed previously, are the fluorine-bearing carbons at C-3 and C-5.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Carbon-based)

The highly activated nature of this compound allows it to react with a wide array of nucleophiles. The efficiency and outcome of these reactions depend on the nucleophile's strength and reaction conditions. Generally, strong nucleophiles are required to initiate the attack on the electron-rich aromatic ring. libretexts.org

Oxygen Nucleophiles: Reagents like sodium methoxide (B1231860) (CH₃ONa) or potassium hydroxide (B78521) (KOH) can be used to displace one of the halogens, leading to the formation of a new ether or phenol (B47542) derivative, respectively. rsc.orgresearchgate.net

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines (e.g., dimethylamine) are effective nucleophiles in SNAr reactions with activated aryl halides, resulting in the synthesis of substituted anilines. libretexts.orgresearchgate.net

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and readily displace halogens from activated aromatic rings to form thioethers. vanderbilt.edu

Carbon-based Nucleophiles: Strong carbon nucleophiles, such as enolates or organometallic reagents, can also participate in SNAr reactions, though these are less common and may require specific conditions to avoid side reactions.

Table 2: Predicted SNAr Reactivity of this compound with Various Nucleophiles

| Nucleophile Class | Example Reagent | Predicted Product Type (Assuming F is the leaving group) |

| Oxygen | Sodium methoxide (CH₃ONa) | Disubstituted anisole (B1667542) derivative |

| Nitrogen | Ammonia (NH₃) | Substituted aniline (B41778) derivative |

| Sulfur | Sodium propanethiolate (CH₃CH₂CH₂SNa) | Aryl propyl sulfide (B99878) derivative |

| Carbon | Ethyl cyanoacetate (B8463686) anion | Aryl-substituted cyanoacetate derivative |

Mechanistic Insights into Meisenheimer Complex Formation and Decomposition

The SNAr reaction of this compound proceeds via the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Formation (Addition): A nucleophile attacks one of the carbon atoms bearing a halogen. This is the slow, rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and creates a resonance-stabilized carbanion. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing substituents (the other halogens and the methoxy group). The stability of this complex is paramount to the reaction's feasibility. For instance, upon attack at C-3, the negative charge can be delocalized onto the C-1 chlorine, the C-5 fluorine, and the C-2 methoxy group.

Decomposition (Elimination): The Meisenheimer complex is a transient intermediate. It can either revert to the starting materials by expelling the original nucleophile or proceed to the product by expelling the leaving group (the halide). In the second, typically fast step, the halide ion departs, and the aromaticity of the ring is restored, yielding the final substitution product. stackexchange.com

Electrophilic Aromatic Substitution (EAS) Reactivity Analysis

While the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack, it is correspondingly deactivated towards electrophilic aromatic substitution (EAS). EAS reactions involve the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.combyjus.com

Deactivating Effects of Halogens and Directing Influence of Methoxy Group

The reactivity of the ring towards an incoming electrophile is determined by the cumulative electronic effects of the existing substituents.

Deactivating Effects of Halogens: Fluorine and chlorine are deactivating groups in EAS. masterorganicchemistry.com Although they possess lone pairs that can donate electron density through resonance (+M effect), their strong electronegativity leads to a powerful inductive electron withdrawal (-I effect) that dominates. libretexts.orgyoutube.com This inductive withdrawal reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org

Activating and Directing Influence of the Methoxy Group: In stark contrast, the methoxy group is a strong activating group. organicchemistrytutor.com While it is also inductively withdrawing (-I), its ability to donate a lone pair of electrons via resonance (+M effect) is much more significant. masterorganicchemistry.comyoutube.com This resonance effect substantially increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more nucleophilic.

The regioselectivity of an EAS reaction is determined by the directing effects of the substituents.

Methoxy Group: As a strong +M group, it is a powerful ortho, para-director. libretexts.org

Halogens: Despite being deactivating, halogens are also ortho, para-directors. wikipedia.orglibretexts.org

The potential sites for substitution are the unsubstituted C-4 and C-6 positions.

The methoxy group at C-2 directs to its ortho positions (C-1 and C-3, both blocked) and its para position (C-5, blocked). However, it strongly activates the ring, influencing the nearby C-6 position.

The chlorine at C-1 directs to its ortho position (C-6) and its para position (C-4).

The fluorine at C-3 directs to its ortho position (C-4) and its para position (C-6, via C-1).

The fluorine at C-5 directs to its ortho positions (C-4 and C-6).

All substituents direct incoming electrophiles to the C-4 and C-6 positions. The final regiochemical outcome would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions, balancing the strong directing power of the methoxy group with steric hindrance.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | C-2 | Strong +M, Weak -I | Activating | ortho, para |

| -Cl | C-1 | Weak +M, Strong -I | Deactivating | ortho, para |

| -F | C-3 | Weak +M, Strong -I | Deactivating | ortho, para |

| -F | C-5 | Weak +M, Strong -I | Deactivating | ortho, para |

Selective Functionalization Strategies under Highly Deactivated Conditions

The aromatic ring of this compound is considered highly deactivated towards traditional electrophilic aromatic substitution due to the strong electron-withdrawing nature of the halogen substituents. However, the methoxy group and the specific arrangement of the halogens allow for selective functionalization through directed ortho-metalation strategies.

Research documented in patent literature demonstrates a robust method for the selective functionalization at the C4 position, which is situated between the two fluorine atoms. This is achieved through a deprotonation-iodination sequence. Specifically, treatment of this compound with a strong base, such as n-butyllithium, at low temperatures (e.g., -65°C to -75°C) results in the regioselective abstraction of the proton at the C4 position. This high selectivity is attributed to the directing effect of the methoxy group and the activating effect of the flanking fluorine atoms, which increase the acidity of the C-H bond at this position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as iodine, to yield 1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene (B13913597) in high yield. nih.govnih.gov

This selective introduction of an iodine atom is a crucial synthetic step, as it transforms the deactivated aromatic ring into a versatile precursor for further transformations, particularly cross-coupling reactions, by introducing a more reactive C-I bond. nih.govnih.gov

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of a carbon-chlorine bond, and synthetically accessible carbon-iodine bond, on the this compound scaffold makes it a suitable candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures. While specific examples for this exact molecule are not extensively detailed in peer-reviewed literature, its structural motifs are represented in patent literature, and its reactivity can be inferred from the well-established principles of cross-coupling chemistry on polyhalogenated aromatic systems. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira, Heck)

Palladium catalysts are paramount in facilitating the formation of new bonds at the halogenated positions of the aromatic ring. The general order of reactivity for halogens in these reactions is I > Br > Cl >> F, which allows for selective cross-coupling reactions on polyhalogenated substrates. mdpi.com

For the synthetically derived 1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid would be expected to occur selectively at the C-I bond. This reaction would typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical for achieving high efficiency and selectivity. Similarly, in a Negishi coupling, an organozinc reagent would be used as the coupling partner, while a Sonogashira reaction would introduce an alkyne moiety. The Heck reaction, involving the coupling with an alkene, would also be anticipated to proceed at the more reactive C-I position. Patent literature suggests the feasibility of such couplings, mentioning the use of palladium diacetate or bis(triphenylphosphine)palladium(II) dichloride as potential catalysts for related structures. nih.gov

Nickel-Catalyzed Coupling Reactions and Alternative Metal Catalysis

Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions, particularly for the activation of less reactive C-Cl bonds. rsc.org For this compound, a nickel-catalyzed coupling could potentially activate the C-Cl bond directly, obviating the need for the iodination step. This approach is particularly valuable for streamlining synthetic routes. The use of nickel catalysts such as nickel(II) acetylacetonate (B107027) or bis(triphenylphosphine)nickel(II) chloride has been proposed for cross-coupling reactions of similar polyhalogenated aromatic compounds. nih.gov

The reactivity in nickel-catalyzed cross-couplings is often influenced by the ligand environment and the specific reaction conditions. These reactions can proceed through different mechanistic pathways, sometimes involving radical intermediates, which can offer complementary reactivity to palladium-catalyzed processes. nih.gov

Ligand Design and Optimization for Enhanced Reactivity and Selectivity

The success of cross-coupling reactions involving deactivated and sterically hindered substrates like this compound heavily relies on the choice of ligand. For palladium-catalyzed reactions, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to promote the oxidative addition of the aryl halide to the metal center and facilitate the reductive elimination of the product. The steric hindrance of these ligands can also play a role in directing the regioselectivity of the coupling on polyhalogenated substrates.

In the context of nickel catalysis, N-heterocyclic carbenes (NHCs) and various phosphine ligands have been shown to be effective in promoting the coupling of challenging substrates. The optimization of the ligand is a critical step in developing an efficient and selective cross-coupling protocol for this specific molecule.

Detailed Mechanistic Elucidation of Catalytic Cycles

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). For 1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene, this step would preferentially occur at the C-I bond.

Transmetalation: The organopalladium(II) intermediate reacts with the organometallic coupling partner (e.g., an organoboron or organozinc reagent), transferring the organic group to the palladium center and forming a diorganopalladium(II) complex.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For nickel-catalyzed reactions, the mechanism can be more complex and may involve different oxidation states of nickel (e.g., Ni(I), Ni(III)) and potentially radical intermediates, especially when dealing with less reactive aryl chlorides.

Reductive and Oxidative Transformations of the Aromatic Core and Substituents

While specific literature on the reductive and oxidative transformations of this compound is scarce, the reactivity can be predicted based on the behavior of related polyhalogenated and methoxy-substituted aromatic compounds.

Reductive Transformations: The chloro substituent could potentially be removed through catalytic hydrogenation or by using reducing agents like zinc in the presence of an acid. Selective dehalogenation would depend on the reaction conditions. The aromatic ring itself is generally resistant to reduction under standard conditions but could be reduced under harsh conditions, such as with Birch reduction, although the presence of multiple halogens would likely lead to complex reaction mixtures.

Oxidative Transformations: The methoxy group is a potential site for oxidative cleavage to a phenol, which would alter the electronic properties and reactivity of the aromatic ring. The aromatic ring itself is highly deactivated towards electrophilic attack and thus resistant to many common oxidative reactions. However, under forcing conditions, degradation of the ring could occur. The fluorine and chlorine substituents are generally stable to oxidative conditions.

The following table summarizes the key reactive sites and potential transformations of this compound and its derivatives:

| Reactive Site | Transformation | Reagents/Conditions | Product Type |

| C4-H | Deprotonation-Iodination | n-BuLi, then I₂ | 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene |

| C4-I | Suzuki-Miyaura Coupling | Pd catalyst, ligand, base, Ar-B(OH)₂ | 4-Aryl-1-chloro-3,5-difluoro-2-methoxybenzene |

| C4-I | Negishi Coupling | Pd or Ni catalyst, ligand, Ar-ZnX | 4-Aryl-1-chloro-3,5-difluoro-2-methoxybenzene |

| C1-Cl | Nickel-Catalyzed Coupling | Ni catalyst, ligand, reducing agent, Ar-X | 1-Aryl-3,5-difluoro-2-methoxybenzene |

| O-CH₃ | Oxidative Demethylation | e.g., BBr₃ | 2-Chloro-4,6-difluorophenol |

| C1-Cl | Reductive Dechlorination | e.g., H₂, Pd/C | 1,3-Difluoro-2-methoxybenzene |

Selective Reduction of Halogen Atoms

The selective reduction of halogen atoms in polyhalogenated aromatic compounds is a significant area of research, often driven by the need for greener synthesis routes and the detoxification of environmental pollutants. For a molecule such as this compound, the selective removal of one type of halogen over another presents a synthetic challenge.

General Principles: The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. This trend suggests that the carbon-chlorine bond is significantly weaker than the carbon-fluorine bonds, making it the more likely target for selective reduction.

Catalytic Hydrodehalogenation: A common method for selective dehalogenation is catalytic hydrodehalogenation, typically employing a transition metal catalyst (e.g., palladium, platinum, nickel) and a hydrogen source (e.g., H₂, formic acid, sodium borohydride). In the case of this compound, it is anticipated that under controlled conditions, the chloro substituent could be selectively removed to yield 1,3-difluoro-2-methoxybenzene.

Hypothetical Reaction Parameters for Selective Dechlorination:

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Potential Product |

| Palladium on Carbon (Pd/C) | H₂ (gas) | Ethanol | 25-50 | 1,3-Difluoro-2-methoxybenzene |

| Nickel(II) Chloride / NaBH₄ | NaBH₄ | Methanol | 0-25 | 1,3-Difluoro-2-methoxybenzene |

| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Acetic Acid | 25 | 1,3-Difluoro-2-methoxybenzene |

This table is illustrative and based on general knowledge of hydrodehalogenation reactions.

The methoxy group at the 2-position may exert a steric influence on the catalytic process, potentially affecting the rate of reaction. The electron-donating nature of the methoxy group could also modulate the electron density of the aromatic ring, thereby influencing the efficiency of the catalytic cycle.

Aromatic Ring Oxidation and Degradation Pathways

The oxidation of the aromatic ring of this compound would likely lead to ring-opening and the formation of smaller, oxygenated fragments. Such reactions are often mediated by powerful oxidizing agents or advanced oxidation processes (AOPs).

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), potassium permanganate (B83412) (KMnO₄), or ruthenium tetroxide (RuO₄) can cleave the aromatic ring. The presence of both electron-withdrawing halogens and an electron-donating methoxy group complicates the prediction of the initial site of attack. However, the positions ortho and para to the methoxy group are activated, though also substituted. The reaction would likely proceed through the formation of hydroxylated intermediates, followed by ring opening to yield carboxylic acids and eventually carbon dioxide and mineral acids (HCl, HF).

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring. These processes include UV/H₂O₂ and Fenton chemistry (Fe²⁺/H₂O₂). The degradation pathway is expected to be complex, involving a series of hydroxylations, dearomatization, and fragmentation steps. The initial products would likely be chlorinated and fluorinated phenols, which would then undergo further oxidation.

Radical-Mediated Transformations and Photochemical Reactivity

Generation and Reactivity of Aryl Radicals derived from this compound

Aryl radicals are highly reactive intermediates that can be generated from aryl halides. For this compound, the generation of an aryl radical would most likely proceed via the homolytic cleavage of the weaker C-Cl bond.

Methods of Generation:

Reductive Methods: Single-electron transfer from a reducing agent (e.g., a metal or a photoredox catalyst) to the aryl halide can lead to the formation of a radical anion, which then expels the halide to form the aryl radical.

Tin-Based Radical Chemistry: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator (e.g., AIBN) can abstract the chlorine atom to generate the corresponding aryl radical.

Reactivity of the Aryl Radical: Once formed, the 3,5-difluoro-2-methoxyphenyl radical would be a versatile intermediate for C-C and C-heteroatom bond formation. It could, for example, be trapped by alkenes, alkynes, or other radical acceptors. The high reactivity of aryl radicals makes them valuable in synthetic organic chemistry for the construction of complex molecular architectures.

Photoinduced Reactions and Electron Transfer Processes

The photochemical behavior of halogenated aromatic compounds is of significant interest, particularly in the context of their environmental fate.

Photoreduction: Upon absorption of UV light, this compound could undergo photoreduction. This process typically involves the homolytic cleavage of the C-Cl bond to form an aryl radical and a chlorine radical. In the presence of a hydrogen donor solvent (e.g., isopropanol, methanol), the aryl radical can abstract a hydrogen atom to yield 1,3-difluoro-2-methoxybenzene.

Photosubstitution: In nucleophilic solvents, photosubstitution reactions may occur, where the chlorine atom is replaced by a nucleophile. The mechanism can be complex, potentially involving electron transfer processes. For instance, irradiation in the presence of a good electron donor could lead to the formation of a radical anion, which then undergoes substitution.

Electron Transfer Processes: Photoinduced electron transfer (PET) can occur if a suitable electron donor or acceptor is present in the reaction medium. Excitation of this compound could lead to a singlet or triplet excited state that can accept an electron to form a radical anion or donate an electron to form a radical cation. The subsequent reactivity would depend on the nature of the radical ion formed.

Advanced Spectroscopic and Spectrometric Characterization of 1 Chloro 3,5 Difluoro 2 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-chloro-3,5-difluoro-2-methoxybenzene. A comprehensive analysis would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

¹H NMR: The proton NMR spectrum is expected to show two distinct signals: one for the methoxy (B1213986) group protons and another for the aromatic protons. The methoxy (-OCH₃) protons would appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The two aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a single signal. The chemical shift of these protons would be influenced by the deshielding effects of the fluorine and chlorine atoms and the shielding effect of the methoxy group. The signal for the aromatic protons would likely be a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would provide information about all the carbon atoms in the molecule. Six distinct signals would be expected: one for the methoxy carbon and five for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the methoxy group would be shielded, while the carbons bonded to the electronegative chlorine and fluorine atoms would be deshielded. Furthermore, the carbon signals would exhibit splitting due to coupling with fluorine atoms (¹JCF, ²JCF, ³JCF), which is crucial for definitive assignments.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated organic compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of a fluorobenzene (B45895) derivative. This signal would likely appear as a triplet due to coupling with the two neighboring aromatic protons.

A summary of the predicted NMR data is presented in the interactive table below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (Ar-H) | 6.5 - 7.5 | Triplet | ~2-4 (³JHF) |

| ¹H (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| ¹³C (C-Cl) | 125 - 135 | Doublet of triplets | ~2-5 (²JCF), ~2-5 (⁴JCF) |

| ¹³C (C-OMe) | 150 - 160 | Triplet | ~2-5 (³JCF) |

| ¹³C (C-F) | 160 - 170 | Doublet | ~240-260 (¹JCF) |

| ¹³C (C-H) | 95 - 105 | Doublet of doublets | ~20-30 (²JCF), ~2-5 (⁴JCF) |

| ¹³C (-OCH₃) | 55 - 65 | Singlet | N/A |

| ¹⁹F | -100 to -120 | Triplet | ~2-4 (³JFH) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

To confirm the assignments made from one-dimensional NMR spectra, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the coupling between the aromatic protons and the fluorine atoms, if observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons by observing correlations from the aromatic and methoxy protons to the carbons bearing the chlorine, fluorine, and methoxy substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A key observation would be a cross-peak between the methoxy protons and the adjacent aromatic protons, confirming their spatial proximity.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the methoxy group. At room temperature, the rotation around the C-O bond of the methoxy group is typically fast on the NMR timescale. By lowering the temperature, this rotation could be slowed down, potentially leading to the observation of distinct conformers if the energy barrier to rotation is sufficiently high. This could manifest as broadening or splitting of the methoxy and aromatic proton signals at low temperatures.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Assignment of Characteristic Aromatic Ring Vibrations and Substituent Modes

The vibrational spectra of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the stretching vibrations of the aromatic C-H bonds.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1350-1150 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond would likely be observed between 1310-1210 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ region.

Methoxy Group Vibrations: The C-H stretching and bending vibrations of the methoxy group would also be present in the spectra.

The following interactive table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | FT-IR, Raman |

| C-F Stretch | 1350 - 1150 | FT-IR (Strong) |

| C-O Stretch | 1310 - 1210 | FT-IR, Raman |

| C-Cl Stretch | 850 - 550 | FT-IR, Raman |

Correlation of Vibrational Frequencies with Electronic Structure

The positions and intensities of the vibrational bands are influenced by the electronic effects of the substituents on the benzene ring. The electronegative chlorine and fluorine atoms withdraw electron density from the ring, which can affect the force constants of the C=C and C-H bonds, leading to shifts in their vibrational frequencies. Conversely, the methoxy group is an electron-donating group, which can counteract these effects to some extent. A detailed analysis, often supported by computational chemistry, would be required to correlate the observed vibrational frequencies with the specific electronic structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Accurate Mass Determination and Elemental Composition Verification

The elemental composition of this compound (C₇H₅ClF₂O) can be theoretically calculated to provide a precise mass. This theoretical value serves as a benchmark for experimental determination via HRMS. The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having a relative intensity of approximately one-third of the molecular ion peak.

While specific experimental HRMS data for this compound is not widely available in published literature, the expected accurate masses for the primary isotopic compositions can be calculated. These calculations are fundamental for the verification of the compound's elemental makeup in a research or quality control setting.

Interactive Data Table: Theoretical Accurate Mass of this compound

| Isotopic Composition | Theoretical m/z |

| C₇H₅³⁵ClF₂O | 178.0024 |

| C₇H₅³⁷ClF₂O | 179.9994 |

| ¹³CC₆H₅³⁵ClF₂O | 179.0057 |

Note: These values are theoretical and await experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be a powerful technique to investigate the fragmentation pathways of this compound. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge, providing insights into the molecule's structure and bond stabilities.

Although detailed experimental MS/MS studies on this specific compound are not readily found in scientific literature, a predictive analysis of its fragmentation can be made based on the functional groups present. Common fragmentation pathways for similar aromatic ethers often involve the loss of the methyl group from the methoxy moiety, or cleavage of the ether bond. The presence of halogen atoms would also influence the fragmentation, potentially leading to the loss of chlorine or fluorine radicals or molecules.

Interactive Data Table: Plausible Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 178.0024 | CH₃ | 162.9945 | [M-CH₃]⁺ |

| 178.0024 | CO | 150.0065 | [M-CO]⁺ |

| 178.0024 | CH₂O | 147.9918 | [M-CH₂O]⁺ |

| 178.0024 | Cl | 142.0255 | [M-Cl]⁺ |

Note: This table represents predicted fragmentation pathways. Experimental MS/MS data is required for confirmation.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Currently, there are no published crystal structures for this compound in crystallographic databases. Therefore, a discussion of its solid-state structure, including details of its crystal system, space group, and unit cell dimensions, is not possible at this time. Should a crystalline form of the compound be isolated and analyzed by X-ray diffraction, it would provide invaluable data for understanding its physical properties and molecular geometry. The planarity of the benzene ring and the orientation of the methoxy and halogen substituents would be of particular interest.

Computational Chemistry and Theoretical Investigations on 1 Chloro 3,5 Difluoro 2 Methoxybenzene

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, offering detailed insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For 1-chloro-3,5-difluoro-2-methoxybenzene, these methods can be used to explore various potential transformations, such as nucleophilic aromatic substitution or electrophilic attack.

The characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding the feasibility and rate of a chemical reaction. For a hypothetical reaction involving this compound, such as demethylation or substitution, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry.

The process involves optimizing the geometry of the reactant(s) and product(s) to find their minimum energy structures. Subsequently, a search for the transition state connecting these minima is performed. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, the activation energy (Ea) can be calculated as the difference in energy between the transition state and the reactants. This provides a quantitative measure of the kinetic barrier of the reaction. For instance, in a nucleophilic aromatic substitution reaction, different activation energy profiles could be computed for the substitution of the chloro group versus one of the fluoro groups, thus predicting the most likely reaction pathway.

A hypothetical activation energy profile for a generic reaction of this compound is presented in the table below, illustrating the key energetic parameters that would be calculated.

| Reaction Step | Species | Relative Energy (kJ/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +80 |

| 3 | Intermediate | -20 |

| 4 | Transition State 2 | +50 |

| 5 | Products | -40 |

| This is a hypothetical data table for illustrative purposes. |

While the transition state represents a single point on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation maps out the entire minimum energy path connecting the reactants, transition state, and products. This provides a more complete picture of the reaction pathway, showing how the geometry of the system evolves during the transformation.

An IRC calculation starts at the transition state geometry and follows the path of steepest descent towards both the reactants and the products. The resulting energy profile along the IRC confirms that the identified transition state indeed connects the desired reactants and products. This analysis is crucial for verifying the nature of the transition state and for identifying any potential intermediates along the reaction pathway. For this compound, IRC analysis could reveal, for example, the precise sequence of bond-breaking and bond-forming events during a substitution reaction.

Structure-Reactivity and Selectivity Prediction

Computational methods can also be used to predict the reactivity and selectivity of a molecule without explicitly modeling a full reaction pathway. This is achieved through the calculation of various electronic structure properties that serve as reactivity indicators.

Local reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the most reactive sites in a molecule. The Fukui function, for instance, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, the calculation of Fukui functions would likely show that the carbon atoms ortho and para to the methoxy (B1213986) group are activated towards electrophilic attack, while the carbon atoms bearing the halogen substituents are potential sites for nucleophilic attack. The Parr functions provide a more detailed picture of local reactivity.

The following table illustrates hypothetical Fukui function values for the different atoms in the aromatic ring of this compound, indicating their susceptibility to different types of attack.

| Atom | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| C1 (Cl) | 0.05 | 0.15 |

| C2 (OCH3) | 0.10 | 0.02 |

| C3 (F) | 0.04 | 0.18 |

| C4 | 0.25 | 0.01 |

| C5 (F) | 0.04 | 0.18 |

| C6 | 0.20 | 0.03 |

| This is a hypothetical data table for illustrative purposes. |

Reactions are most often carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing calculations with and without a solvent model, the effect of the solvent on the energies of reactants, transition states, and products can be determined. This allows for a more realistic prediction of activation energies and reaction outcomes in solution. For a molecule like this compound, which possesses a significant dipole moment, the inclusion of solvent effects in computational studies would be crucial for obtaining accurate results.

Assessment of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules, guiding the design of new materials. The key NLO properties of interest at the molecular level are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

The presence of both electron-donating (methoxy) and electron-withdrawing (chloro and fluoro) groups on the benzene (B151609) ring of this compound suggests that it may possess interesting NLO properties. Computational methods such as DFT and Møller-Plesset perturbation theory (MP2) can be used to calculate these properties. researchgate.net

Studies on similar substituted aromatic compounds have shown that the magnitude of the NLO response is highly dependent on the nature and relative positions of the substituents. researchgate.net For instance, a push-pull system, with a strong electron-donating group and a strong electron-accepting group at opposite ends of a conjugated system, typically leads to a large first hyperpolarizability (β). While this compound does not have a classic push-pull substitution pattern, the interplay of the inductive and mesomeric effects of its substituents could still result in a notable NLO response.

The following table presents representative calculated NLO properties for some substituted benzenes from the literature to provide context for the potential values for this compound.

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Benzene | 0.0 | 67.4 | 0.0 |

| Anisole (B1667542) | 1.38 | 83.2 | 45.7 |

| Chlorobenzene | 1.69 | 82.5 | -15.2 |

| Fluorobenzene (B45895) | 1.60 | 74.3 | -18.9 |

| Note: These are literature values for illustrative purposes and were not calculated for this article. |

Advanced Applications in Organic Synthesis and Materials Science Utilizing 1 Chloro 3,5 Difluoro 2 Methoxybenzene

Role as a Versatile Synthetic Intermediate for Complex Molecules

The reactivity of 1-Chloro-3,5-difluoro-2-methoxybenzene is largely dictated by the interplay of its substituents. The chlorine atom serves as a primary site for cross-coupling reactions, while the fluorine and methoxy (B1213986) groups modulate the electronic properties of the aromatic ring, influencing reactivity and providing specific properties to the resulting molecules.

Precursor for Advanced Fluorinated Aromatic Scaffolds

This compound is a valuable precursor for the synthesis of complex fluorinated aromatic scaffolds through various palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is particularly amenable to transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, facilitating the synthesis of biaryl and polyaryl compounds. By reacting this compound with various boronic acids or esters, intricate molecular architectures with tailored electronic and steric properties can be constructed. These fluorinated biaryls are key components in many advanced materials and pharmaceutical agents.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100-120 |

The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, at the position of the chlorine atom. The resulting fluorinated anilines and related compounds are crucial intermediates in the synthesis of numerous biologically active molecules.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 80-110 |

The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by reacting the aryl halide with a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems, which are of great interest in materials science for their electronic and optical properties. The resulting fluorinated aryl alkynes can be further elaborated into more complex structures.

| Reaction | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-70 |

Building Block for Sophisticated Pharmaceutical Intermediates and Agrochemicals

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block for incorporating the 3,5-difluoro-2-methoxyphenyl moiety into complex molecules, leading to the development of novel pharmaceutical intermediates. For instance, this scaffold can be found in analogues of kinase inhibitors and other targeted therapies where the specific substitution pattern can influence protein-ligand interactions.

In the agrochemical industry, the presence of fluorine often correlates with increased efficacy and a more favorable environmental profile. The 3,5-difluoro-2-methoxyphenyl group can be incorporated into new generations of herbicides, fungicides, and insecticides. The unique electronic properties conferred by the fluorine and methoxy groups can lead to enhanced activity and selectivity.

Synthesis of Novel Heterocyclic and Polyaromatic Systems

The functional group handles on this compound allow for its use in the construction of novel heterocyclic and polyaromatic systems. Through sequential cross-coupling and cyclization reactions, a variety of fluorinated heterocycles such as benzofurans, quinolines, and indoles can be synthesized. For example, a Buchwald-Hartwig amination followed by an intramolecular cyclization can lead to the formation of fluorinated indole (B1671886) derivatives.

Furthermore, the difluoromethoxybenzene core can be extended into larger polyaromatic systems through reactions like the Suzuki-Miyaura coupling with diboronic acids or subsequent functionalization and annulation reactions. These extended π-systems are of interest for their potential applications in organic electronics.

Development of Specialty Chemicals and Functional Materials

The unique combination of substituents in this compound makes it an attractive component for the design of specialty chemicals and functional materials with tailored properties.

Integration into Liquid Crystals and Polymer Architectures

In the field of liquid crystals, the incorporation of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity. The 1,3-difluoro-2-methoxybenzene unit, when incorporated into a liquid crystalline scaffold, can impart a strong dipole moment, which is a key parameter for the performance of liquid crystal displays. The specific orientation of the C-F bonds relative to the molecular axis can be used to tune the dielectric anisotropy.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be converted into a monomer and subsequently polymerized to create novel fluorinated polymers. For example, after conversion of the chloro-substituent to a polymerizable group (e.g., vinyl or styrenyl), it can be incorporated into polyarylene ethers or other high-performance polymers.

| Material Class | Potential Property Enhancement |

| Liquid Crystals | Negative dielectric anisotropy, modified mesophase behavior |

| Fluorinated Polymers | Increased thermal stability, chemical resistance, low refractive index |

Design of Fluorescent Probes and Optical Materials

The introduction of fluorine into fluorescent dyes can enhance their photostability and quantum yield, and can also be used to tune their emission wavelengths. The 3,5-difluoro-2-methoxyphenyl group can serve as a core or a substituent in the design of novel fluorescent probes for various applications, including biological imaging and chemical sensing. The electron-withdrawing nature of the fluorine atoms can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to desirable photophysical properties.

In the realm of optical materials, fluorinated compounds are valued for their low optical loss and tunable refractive indices. Polymers and other materials derived from this compound could find applications in optical waveguides, coatings, and other components for optical communication and data storage. The low polarizability of the C-F bond contributes to a lower refractive index, which is beneficial for certain optical applications.

Structure-Property Relationship Studies in Designed Systems

Although no specific studies utilizing this compound were found, this section will outline the theoretical considerations based on the known effects of its constituent functional groups.

The electronic properties of an aromatic compound are heavily influenced by its substituents. In this compound, the methoxy group (-OCH₃) is a strong electron-donating group through resonance, while the chlorine (-Cl) and fluorine (-F) atoms are electron-withdrawing through induction. This combination can lead to a nuanced electronic structure.

Selective functionalization, for instance, through nucleophilic aromatic substitution or cross-coupling reactions at the chloro-position, would allow for the incorporation of this trifunctionalized phenyl ring into larger conjugated systems. The electronic impact of this moiety would then be a composite of the inductive and resonance effects of its substituents.

Table 1: Postulated Electronic Influence of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -OCH₃ | 2 | -I (weak) | +R (strong) | Electron-donating |

| -Cl | 1 | -I (strong) | +R (weak) | Electron-withdrawing |

| -F | 3, 5 | -I (strong) | +R (weak) | Electron-withdrawing |

This table is based on established principles of physical organic chemistry and is intended to be illustrative of the expected effects, not based on experimental data for this specific compound in a material context.

The performance of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is critically dependent on the molecular structure of the constituent compounds. The halogen and methoxy groups in this compound would be expected to influence several key material properties.

The presence of bulky ortho-substituents, like the chlorine and a methoxy group, can lead to steric hindrance. This can force the methoxy group out of the plane of the benzene (B151609) ring, a phenomenon observed in other ortho-disubstituted anisoles. Such a conformational change would alter the degree of electronic conjugation and, consequently, the photophysical properties of a material incorporating this unit.

Fluorine substitution is a common strategy in materials science to enhance properties such as thermal and oxidative stability, and to modulate intermolecular interactions through non-covalent contacts like hydrogen bonding and halogen bonding. The two fluorine atoms in this compound could contribute to favorable packing in the solid state, which is crucial for charge transport.

Table 2: Potential Impact of Substituents on Material Properties

| Substituent Pattern | Potential Impact on Material Performance |